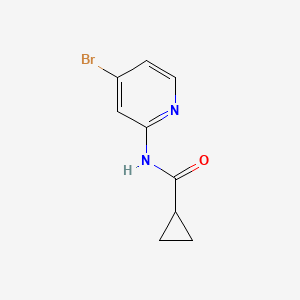

N-(4-溴吡啶-2-基)环丙烷甲酰胺

描述

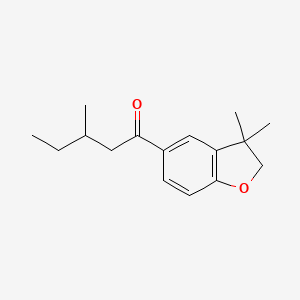

N-(4-bromopyridin-2-yl)cyclopropanecarboxamide is a compound with potential applications in various fields of research due to its unique structure, combining a cyclopropane ring with a pyridinyl moiety. Its synthesis and properties are of interest for developing new materials, catalysts, or potential pharmaceutical agents.

Synthesis Analysis

The synthesis of cyclopropane derivatives, such as N-(4-bromopyridin-2-yl)cyclopropanecarboxamide, often involves strategies that include cycloaddition reactions, functional group interconversions, and halogenation. These processes might be optimized through various catalysts and reaction conditions to enhance yield and selectivity (Liu et al., 2007).

科学研究应用

PET示踪剂和神经影像学

N-(4-溴吡啶-2-基)环丙酰胺衍生物已被探索作为潜在的PET示踪剂用于神经影像学。García等人(2014年)的研究合成了衍生物,用于选择性成像血清素5-HT1A受体,这些受体与各种神经精神疾病有关(García等人,2014年)。

农业中的生物活性

源自N-(4-溴吡啶-2-基)环丙酰胺的化合物在农业中显示出有希望的生物活性。Tian等人(2009年)报告称,某些衍生物具有优异的除草和杀菌活性(Tian et al., 2009)。

阿尔茨海默病研究

在阿尔茨海默病研究中,N-(4-溴吡啶-2-基)环丙酰胺的衍生物被研究作为潜在的成像剂。Gao等人(2017年)专注于合成成分以成像GSK-3酶,该酶与阿尔茨海默病病理相关(Gao et al., 2017)。

抗菌应用

Akbari(2018年)的研究涉及合成氰吡啶衍生物,包括与N-(4-溴吡啶-2-基)环丙酰胺相关的衍生物,用于抗菌活性。这些化合物被评估其对各种微生物的有效性(Akbari, 2018)。

分子对接和癌症研究

Jayarajan等人(2019年)对合成化合物进行了实验和计算研究,包括N-(4-溴吡啶-2-基)环丙酰胺的衍生物。他们探索了非线性光学性质和分子对接,以寻找潜在的抗癌应用(Jayarajan et al., 2019)。

化学合成和分子相互作用

对N-(4-溴吡啶-2-基)环丙酰胺的衍生物的化学合成和分子相互作用进行了研究。Saeed等人(2020年)报告了抗吡啶衍生物的合成、X射线结构表征和DFT计算,提供了有关药物化学相关的分子相互作用的见解(Saeed et al., 2020)。

安全和危害

属性

IUPAC Name |

N-(4-bromopyridin-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-3-4-11-8(5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXDYISZXRQXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

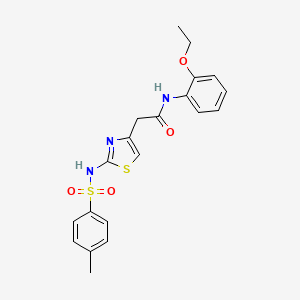

![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)

![2-[(3-Chlorophenyl)methyl]oxirane](/img/structure/B2489005.png)

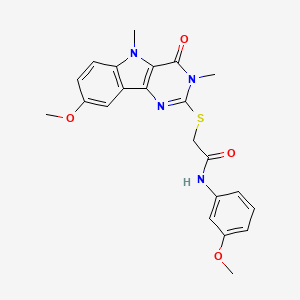

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)

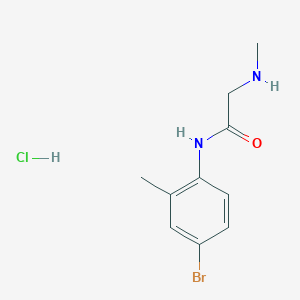

![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)

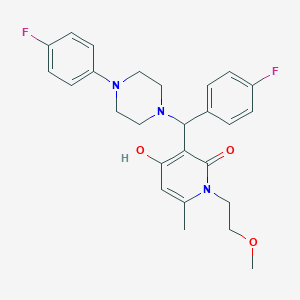

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)